molecular formula C10H14N2O2S B2383037 2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide CAS No. 2095411-24-6

2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide

Cat. No.: B2383037
CAS No.: 2095411-24-6
M. Wt: 226.29
InChI Key: UTRJAAVMDLBFAO-UHFFFAOYSA-N
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Description

“2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide” is a compound that belongs to the class of isoquinolines . Isoquinoline alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class . These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of isoquinoline derivatives often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . This process generates 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

Isoquinoline moiety consists of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine . The structure of “this compound” would be similar, with additional functional groups attached.


Chemical Reactions Analysis

The chemical reactions involving isoquinoline derivatives are diverse. For instance, bromination of certain isoquinoline derivatives affords a light-orange crystalline perbromide precipitate, which rapidly decolorizes upon heating .

Mechanism of Action

The mechanism of action of 2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. This compound has also been shown to modulate the activity of certain ion channels, such as the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to decrease the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This compound has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, this compound has been shown to modulate the activity of the NMDA receptor, which is involved in learning and memory.

Advantages and Limitations for Lab Experiments

2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to have potential therapeutic applications. However, this compound also has some limitations. It is relatively unstable in solution and can decompose over time. In addition, this compound can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide. One direction is to further elucidate its mechanism of action. This can be done by studying the interaction of this compound with its target enzymes and ion channels. Another direction is to explore its potential therapeutic applications. This can be done by studying the effects of this compound in animal models of various diseases. In addition, the synthesis of this compound derivatives can be explored to improve its stability and efficacy.

Synthesis Methods

2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide can be synthesized using several methods, including the reaction of 2-methyl-3,4-dihydroisoquinoline with sulfonamide, or the reaction of 2-methyl-3,4-dihydroisoquinoline with sulfuryl chloride followed by reaction with ammonia. The yield of this compound can be improved by using a catalytic amount of acid or base. The synthesized this compound can be purified using column chromatography or recrystallization.

Scientific Research Applications

2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide has been studied for its potential use as a therapeutic agent. It has been shown to have anticonvulsant, antinociceptive, and anti-inflammatory properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, cancer, and diabetes. In addition, this compound has been used as a building block for the synthesis of other bioactive compounds.

Properties

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-12-6-5-9-8(7-12)3-2-4-10(9)15(11,13)14/h2-4H,5-7H2,1H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRJAAVMDLBFAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=CC=C2S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095411-24-6
Record name 2-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide
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